molecular formula C6H7NO B126380 2-Methoxypyridine CAS No. 1628-89-3

2-Methoxypyridine

Cat. No.: B126380
CAS No.: 1628-89-3
M. Wt: 109.13 g/mol
InChI Key: IWTFOFMTUOBLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxypyridine is a pyridine derivative substituted with a methoxy group at the 2-position. Its chemical structure enables unique electronic and steric properties, making it a versatile scaffold in organic synthesis, coordination chemistry, and nucleic acid research. Key characteristics include:

  • pKa: ~3.3, allowing protonation under mildly acidic conditions .
  • Applications:
    • Nucleic Acid Analogues: Acts as a cationic thymidine mimic in Watson-Crick base pairs for DNA and peptide nucleic acid (PNA) systems, though protonation-dependent base pairing requires acidic buffers (pH ≤ 4.3) .
    • Coordination Chemistry: Forms T-shaped silver(I) complexes (e.g., [Ag(this compound)₂]OTf) with Ag–O bond lengths of ~2.68 Å .
    • Synthetic Intermediates: Used in fluorination reactions and as a precursor for pharmaceuticals and liquid crystalline materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxypyridine can be synthesized through several methods. One common method involves the methylation of 2-hydroxypyridine using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . Another method includes the reaction of 2-chloropyridine with sodium methoxide .

Industrial Production Methods: Industrial production of this compound typically involves the continuous flow process where 2-chloropyridine is reacted with methanol in the presence of a catalyst such as sodium methoxide. This method is favored due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have demonstrated the potential of 2-methoxypyridine derivatives in anticancer therapies. For instance, a series of this compound-3-carbonitrile compounds were synthesized and evaluated for their cytotoxic effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. Notably, certain derivatives exhibited promising antiproliferative activity with IC50 values ranging from 1 to 5 µM, indicating their potential as novel anticancer agents .

Nucleic Acid Research
this compound has also been investigated as a thymidine mimic in nucleic acid base pairing. This application focuses on enhancing the thermal stability of DNA double helices without compromising sequence selectivity. The incorporation of this compound into DNA constructs has shown to improve the stability of Watson-Crick base pairs, which is crucial for applications in genetic information storage and antiviral drug development .

Materials Science

Liquid Crystalline Materials
The design and synthesis of liquid crystalline materials incorporating this compound have been explored for their unique optical properties. A study reported the creation of bent-shaped luminescent mesogens featuring a pyridine core substituted with various polar groups, including this compound. These materials exhibit promising characteristics for applications in display technologies and sensors due to their liquid crystalline behavior .

Organic Synthesis

Synthetic Intermediates
this compound serves as an important precursor in organic synthesis. Its derivatives are frequently utilized in the production of more complex molecules through various chemical reactions, including nucleophilic substitutions and condensation reactions. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid was achieved through a series of selective reactions that highlighted its utility as a synthetic intermediate in developing compounds with biological activity .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Derivatives showed IC50 values of 1-5 µM against cancer cell lines.
Nucleic Acid Research Improved thermal stability in DNA constructs using this compound.
Materials Science Developed luminescent mesogens for advanced optical applications.
Organic Synthesis Efficient synthesis of biologically active intermediates utilizing this compound.

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Substituent pKa Key Features
2-Methoxypyridine –OCH₃ ~3.3 Protonation-dependent base pairing; moderate electron-withdrawing effect.
2-Aminopyridine –NH₂ ~6.86* Higher basicity; forms stable Hoogsteen triplexes with RNA at physiological pH.
2-Hydroxypyridine –OH ~0.75 Stronger acidity; fragments via water loss to form 2-pyridyl cation.
2-Ethylpyridine –CH₂CH₃ ~1.3 Higher lipophilicity; preferred in AgF₂-mediated fluorination due to basicity.
2-Chloropyridine –Cl ~-0.3 Electron-withdrawing; low fluorination yield (9%) due to reduced basicity.

*Estimated from biological use in physiological conditions .

Thermal Stability in Nucleic Acid Systems

  • This compound (P) in DNA/PNA :
    • DNA-DNA Duplexes : Tm decreased by ~10°C at pH 4.3 compared to unmodified DNA .
    • PNA-DNA Duplexes : Tm reduced by ~20°C with one P modification; further destabilized with additional substitutions .
  • 2-Aminopyridine (M) in PNA: Enhances binding to double-stranded RNA (dsRNA) at physiological pH due to partial protonation .

Reactivity in Fluorination

Substrate Yield with AgF₂ (%) Selectivity Driver
This compound 36 Moderate basicity; competes with 2-ethylpyridine
2-Ethylpyridine 38 Higher basicity favors AgF₂ binding.
2-Chloropyridine 9 Low basicity reduces reactivity.

Coordination Chemistry

Complex Geometry Bond Length (Å)
[Ag(this compound)₂]OTf T-shaped Ag–O: 2.68
[Ag(2-methylsulfanylpyridine)₂]OTf T-shaped Ag–S: 2.67

Methoxy and methylsulfanyl substituents yield similar geometries, but sulfur’s stronger donor capacity shortens bonds .

Biological Activity

2-Methoxypyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and specific case studies that highlight its potential therapeutic applications.

1. Synthesis and Characterization

This compound can be synthesized through various methods, including the methylation of pyridine derivatives. The compound's structural characteristics are essential for understanding its biological activity. The presence of the methoxy group at the second position of the pyridine ring significantly influences its reactivity and interaction with biological targets.

2. Biological Activity Overview

Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit notable cytotoxic effects against several cancer cell lines. For instance, a study synthesized a series of this compound-3-carbonitrile derivatives, which were screened for cytotoxicity against HepG2 (liver), DU145 (prostate), and MBA-MB-231 (breast) cancer cell lines. Among these, compound 5i showed the most potent anticancer activity with an IC50 value of 1.38 µM against MBA-MB-231 cells, indicating significant potential for further development in cancer therapeutics .

Antituberculosis Activity
Another critical area of research involves the antitubercular properties of this compound derivatives. A systematic study evaluated a series of riminophenazine derivatives containing a 2-methoxypyridylamino substituent against Mycobacterium tuberculosis. Compounds from this series demonstrated promising in vitro and in vivo antituberculosis activity, with one compound (TBI-1004) showing efficacy comparable to established treatments while reducing adverse effects such as skin pigmentation .

3. Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the methoxy group and other substituents on the pyridine ring can enhance biological activity. For example:

CompoundStructureIC50 (µM)Activity
5aR1 = H>100Low
5bR1 = CH₃<10High
5iR1 = OCH₃1.38Very High

These findings suggest that electron-donating groups at specific positions can significantly enhance the cytotoxicity of these compounds .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A recent study focused on synthesizing various this compound derivatives and evaluating their cytotoxic effects on different cancer cell lines. The results indicated that certain modifications led to enhanced potency, particularly in compounds with halogenated aromatic groups .

Case Study 2: Antitubercular Efficacy

In another investigation, researchers designed novel riminophenazine derivatives incorporating a 2-methoxypyridylamino group to improve pharmacokinetics and reduce toxicity associated with existing treatments. The selected compounds were tested in both in vitro and in vivo models, demonstrating significant reductions in bacterial load in mouse models infected with M. tuberculosis .

5. Conclusion

The biological activity of this compound is multifaceted, with promising applications in cancer therapy and infectious disease treatment. Ongoing research into its derivatives continues to uncover new therapeutic potentials and optimize their efficacy through structural modifications.

Q & A

Basic Research Questions

Q. Q1. What are the common synthetic routes for 2-methoxypyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or photolysis. For example, photolysis of 2-iodopyridine in methanol/water generates this compound through a radical mechanism involving the 2-pyridyl cation intermediate . Key factors include:

  • Solvent selection : Methanol acts as both solvent and nucleophile.
  • Photolysis duration : Over-irradiation may lead to side products like 2-hydroxypyridine.
  • Catalyst optimization : Use of Pd catalysts during deprotection steps improves monomer yields (e.g., 77% yield for PNA monomer synthesis) .
    Purification via column chromatography or distillation is critical to isolate high-purity (>97%) product.

Q. Q2. How can researchers confirm the structural integrity of this compound in modified nucleic acids?

Methodological Answer: Combined spectroscopic and thermal analysis is essential:

  • NMR spectroscopy : Protonation states and base pairing (e.g., P-A pairs at pH 4.3) are confirmed via chemical shifts and coupling constants .
  • UV thermal melting : Measures duplex stability (ΔTm). For DNA-DNA duplexes, this compound incorporation reduces Tm by ~10°C compared to natural thymidine .
  • Mass spectrometry : Validates molecular weight of synthesized monomers (e.g., PNA backbone modifications) .

Q. Q3. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: While toxicity data are limited, standard precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation exposure .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .
  • Waste disposal : Treat as hazardous organic waste under institutional guidelines .

Advanced Research Questions

Q. Q4. Why does this compound incorporation reduce duplex thermal stability despite forming protonated base pairs?

Methodological Answer: Contradictory observations arise from competing factors:

  • Protonation benefits : NMR confirms P-A pairs form at pH 4.3, which should enhance stability via electrostatic interactions .
  • Backbone distortions : The neutral PNA backbone avoids zwitterionic repulsion but may introduce steric clashes with the methoxy group .
  • Electrostatic repulsion : In DNA, the negatively charged phosphate backbone exacerbates repulsion with cationic P-A pairs, reducing Tm by ~10°C .
    Recommendation : Optimize pH (4.5–5.5) and backbone charge to balance these effects.

Q. Q5. How can researchers resolve contradictions in fluorination reactivity data for this compound derivatives?

Methodological Answer: Competitive fluorination studies with AgF₂ reveal substrate-dependent reactivity:

  • Basicity-driven selectivity : this compound (pKa ~1.5) reacts faster than 2-chloropyridine (36% vs. 9% yield) due to stronger Ag⁺ coordination .
  • Solubility limitations : AgF₂’s poor solubility in MeCN necessitates substrate pre-binding to Ag⁺, favoring more basic pyridines .
    Experimental design : Use excess AgF₂ (2 equiv.) and monitor reaction progress via LC-MS to avoid incomplete conversions.

Q. Q6. What strategies improve the synthesis of this compound-containing PNA monomers for high-yield applications?

Methodological Answer: Key optimizations from recent studies include:

  • Coupling agents : Replace DCC with EDC to simplify purification and improve yields (e.g., 77% yield for monomer 4) .
  • Deprotection : Catalytic Pd with N-ethylaniline removes allyl groups efficiently without side reactions .
  • Rotamer management : NMR signal doubling due to amide rotamers can be mitigated by heating samples to 50°C during analysis .

Q. Q7. How should researchers address gaps in ecological toxicity data for this compound?

Methodological Answer: While no ecotoxicity data exist , adopt precautionary measures:

  • Biodegradability testing : Use OECD 301D (Closed Bottle Test) to assess aerobic degradation.
  • Bioaccumulation modeling : Estimate logP (experimental logP ~1.2) to predict environmental persistence .
  • Alternative solvents : Replace acetone/water with biodegradable solvents (e.g., ethanol) in synthesis .

Q. Q8. What methodological pitfalls occur when characterizing this compound’s protonation behavior in nucleic acids?

Methodological Answer: Common issues include:

  • pH-dependent artifacts : Protonation at oxygen (not nitrogen) in 2-pyridones alters NMR coupling constants (e.g., J₅₆ decreases by 1.25 Hz in anions) .
  • Stacking effects : Helical environments perturb pKa values, requiring in situ pH calibration during thermal melting assays .
    Solution : Combine NMR titrations with computational pKa predictions (e.g., COSMO-RS) to validate protonation sites.

Properties

IUPAC Name

2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-8-6-4-2-3-5-7-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTFOFMTUOBLHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862722
Record name 2-Methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS], Colourless to pale yellow liquid; green fermented tea-like aroma
Record name 2-Methoxypyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19640
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Methoxypyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name 2-Methoxypyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.044-1.050 (20º)
Record name 2-Methoxypyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

2.58 [mmHg]
Record name 2-Methoxypyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19640
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1628-89-3, 93337-21-4
Record name 2-Methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001628893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093337214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.113
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHOXYPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEB38J8108
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methoxypyridine
2-Methoxypyridine
2-Methoxypyridine
2-Methoxypyridine
2-Methoxypyridine
2-Methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.